molecular formula C10H13BrFO3P B13686781 Diethyl (4-Bromo-2-fluorophenyl)phosphonate

Diethyl (4-Bromo-2-fluorophenyl)phosphonate

Cat. No.: B13686781
M. Wt: 311.08 g/mol
InChI Key: PCTBYYVTAFFRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (4-Bromo-2-fluorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-bromo-2-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-Bromo-2-fluorophenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-bromo-2-fluorobenzyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the benzyl bromide, leading to the formation of the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-Bromo-2-fluorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (4-Bromo-2-fluorophenyl)phosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.

    Biology: Acts as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of Diethyl (4-Bromo-2-fluorophenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, preventing the enzyme from catalyzing its natural substrate .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-Bromobutyl)phosphonate
  • Diethyl (bromodifluoromethyl)phosphonate
  • Diethyl 2-bromoethylphosphonate

Uniqueness

Diethyl (4-Bromo-2-fluorophenyl)phosphonate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C10H13BrFO3P

Molecular Weight

311.08 g/mol

IUPAC Name

4-bromo-1-diethoxyphosphoryl-2-fluorobenzene

InChI

InChI=1S/C10H13BrFO3P/c1-3-14-16(13,15-4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

PCTBYYVTAFFRLJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)Br)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.